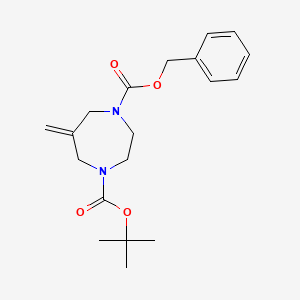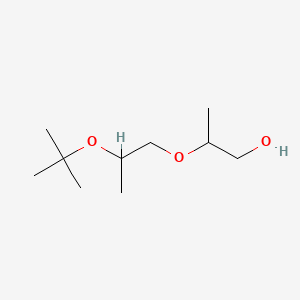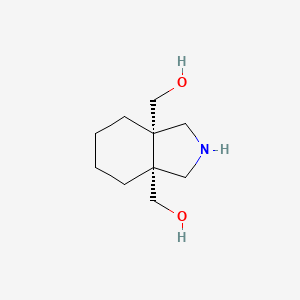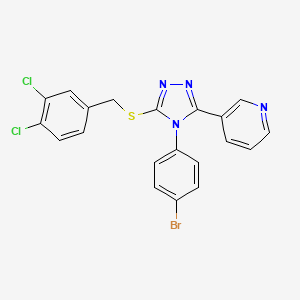![molecular formula C24H28N4O5 B12046492 N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine hydrate](/img/structure/B12046492.png)
N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine hydrate is a chemical compound known for its role as a C3a receptor antagonist. The Complement component 3a receptor is a G protein-coupled receptor protein involved in the complement system, which plays a crucial role in the immune response .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine hydrate typically involves the reaction of L-Arginine with 5-(Diphenylmethyl)-2-furancarbonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at low temperatures to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and purification systems to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.
Substitution: It can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine hydrate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its role in modulating the immune response through the C3a receptor.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating immune-related disorders.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine hydrate involves its interaction with the C3a receptor. By binding to this receptor, it inhibits the activation of the complement system, thereby modulating the immune response. This interaction involves specific molecular targets and pathways that are crucial for its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl-L-arginine: Another arginine derivative with different functional groups.
L-Ornithine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N5-[(4-methoxyphenyl)diphenylmethyl]: A structurally similar compound used in different applications.
Uniqueness
N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine hydrate is unique due to its specific interaction with the C3a receptor, making it a valuable tool in studying the complement system and its role in immune response .
Propiedades
Fórmula molecular |
C24H28N4O5 |
|---|---|
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
(2S)-2-[(5-benzhydrylfuran-2-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid;hydrate |
InChI |
InChI=1S/C24H26N4O4.H2O/c25-24(26)27-15-7-12-18(23(30)31)28-22(29)20-14-13-19(32-20)21(16-8-3-1-4-9-16)17-10-5-2-6-11-17;/h1-6,8-11,13-14,18,21H,7,12,15H2,(H,28,29)(H,30,31)(H4,25,26,27);1H2/t18-;/m0./s1 |
Clave InChI |
SFOGIFDRPRBBFF-FERBBOLQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(O3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O.O |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(O3)C(=O)NC(CCCN=C(N)N)C(=O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z)-3-[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)prop-2-enenitrile](/img/structure/B12046415.png)

![(9Z,11E,13S)-N'-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]-13-hydroxyoctadeca-9,11-dienehydrazide](/img/structure/B12046438.png)
![2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B12046441.png)



![1-Butyl-3-(3-Oxidanylpropyl)-8-[(1~{r},5~{s})-3-Tricyclo[3.3.1.0^{3,7}]nonanyl]-7~{h}-Purine-2,6-Dione](/img/structure/B12046476.png)

![Ethyl 3-[(3,4-difluorobenzyl)amino]propanoate](/img/structure/B12046479.png)
![N-([1,1'-Biphenyl]-2-yl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12046488.png)


